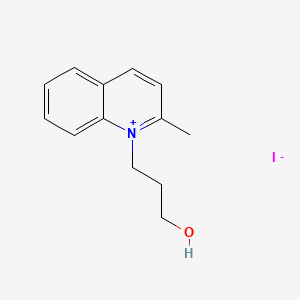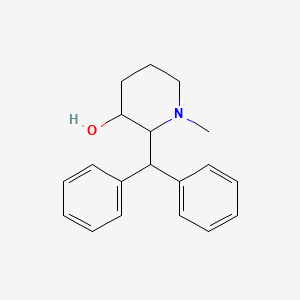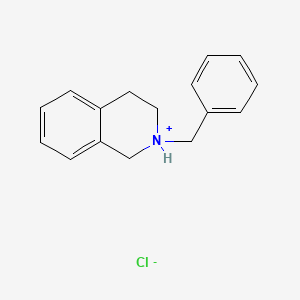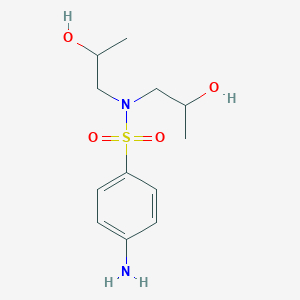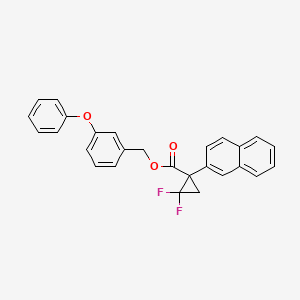
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, a naphthalene moiety, and a phenoxyphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the difluoro group, and the attachment of the naphthalene and phenoxyphenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Difluoro compounds: Molecules containing difluoro groups that exhibit similar chemical properties.
Naphthalene derivatives: Compounds with naphthalene moieties that share structural similarities.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester stands out due to its combination of structural features, which confer unique chemical and biological properties
Propiedades
Número CAS |
101492-34-6 |
|---|---|
Fórmula molecular |
C27H20F2O3 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-naphthalen-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C27H20F2O3/c28-27(29)18-26(27,22-14-13-20-8-4-5-9-21(20)16-22)25(30)31-17-19-7-6-12-24(15-19)32-23-10-2-1-3-11-23/h1-16H,17-18H2 |
Clave InChI |
VMRGNBIOBTWFIO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



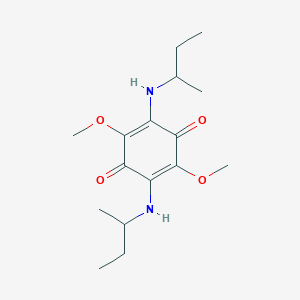

![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
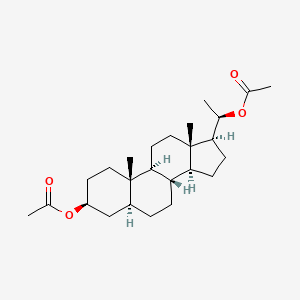
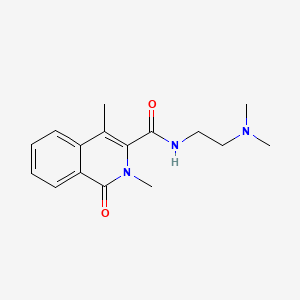
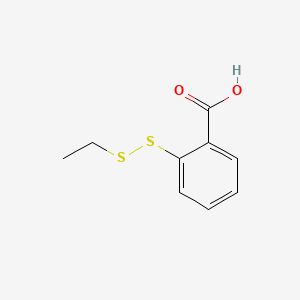
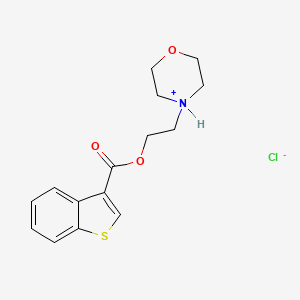

![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
